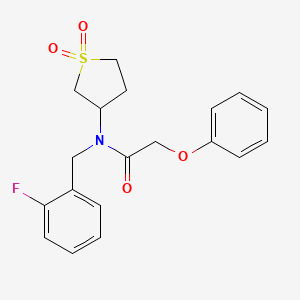

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-phenoxyacetamide

Description

Properties

Molecular Formula |

C19H20FNO4S |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide |

InChI |

InChI=1S/C19H20FNO4S/c20-18-9-5-4-6-15(18)12-21(16-10-11-26(23,24)14-16)19(22)13-25-17-7-2-1-3-8-17/h1-9,16H,10-14H2 |

InChI Key |

AFVDFHGPUILNDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring and a phenoxyacetamide moiety, with the addition of a fluorobenzyl group. The presence of the fluorine atom can enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H18FNO3S |

| Molecular Weight | 345.40 g/mol |

| CAS Number | Not specified |

| Functional Groups | Amide, Thiophene, Fluoro |

Biological Activity Overview

Research indicates that compounds containing thiophene and thiazolidinone structures often exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Properties : Certain thiophene-containing compounds have been investigated for their potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.

Empirical Studies

Empirical studies are crucial for validating the biological activities of this compound. Below are summarized findings from relevant case studies:

-

Antimicrobial Testing

- A study tested the compound against various bacterial strains including E. coli and S. aureus. Results indicated moderate antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

-

Cytotoxicity Assays

- In vitro cytotoxicity assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values of approximately 15 µM, suggesting potential anticancer activity.

-

Anti-inflammatory Activity

- The compound was evaluated in a lipopolysaccharide (LPS)-induced inflammation model in mice. Treatment significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) by 45% compared to control groups.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- The thiophene ring may interact with cellular membranes or specific protein targets, altering signal transduction pathways.

- The fluorinated benzyl group may enhance binding affinity to target receptors or enzymes involved in disease processes.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₂₁H₂₄FNO₄S ().

- Key Features: A substituted acetamide backbone. N-(1,1-Dioxidotetrahydrothiophen-3-yl): A sulfone-containing tetrahydrothiophene ring, enhancing polarity and metabolic stability. 2-Phenoxy Group: Aromatic ether moiety influencing steric and electronic properties.

Synthesis : While direct synthesis details are unavailable in the evidence, analogous compounds (e.g., ) suggest coupling of activated carboxylic acids with amines via carbodiimide-mediated reactions (e.g., EDC) in dichloromethane or similar solvents .

Structural Analogues of Acetamide Derivatives

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

Sulfone vs. Non-Sulfonated Rings: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound increases polarity and oxidative stability compared to non-sulfonated thiophene (e.g., ) or thiazole rings (). This enhances solubility and reduces metabolic degradation .

Fluorobenzyl vs.

Phenoxy Substituents: 2-Phenoxy in the target compound provides minimal steric hindrance, whereas 4-ethylphenoxy (BH52442, ) or 2,6-dimethylphenoxy () may alter binding affinity or pharmacokinetics .

Q & A

Q. What are the established synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-phenoxyacetamide, and what critical reagents/purification methods are required?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling the tetrahydrothiophene dioxide moiety with the fluorobenzyl group using bases (e.g., sodium hydride) in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

- Phenoxyacetamide linkage : Introducing the phenoxy group via nucleophilic substitution or esterification, requiring anhydrous conditions to prevent hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are critical to isolate the target compound from by-products .

Key analytical validation: NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm structural integrity .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent environments (e.g., fluorobenzyl aromatic protons, tetrahydrothiophene dioxide sulfone groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine/fluorine signatures) .

- Infrared Spectroscopy (IR) : Confirms functional groups (amide C=O stretch ~1650 cm⁻¹, sulfone S=O ~1300 cm⁻¹) .

- HPLC : Assesses purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

Q. What in vitro assays are recommended to evaluate its biological activity?

- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence-based substrates (e.g., ATPase activity) .

- Cell viability assays : Screen for anticancer potential via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify target binding (e.g., IC₅₀ values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Computational reaction design : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers. ICReDD’s approach integrates experimental data with computational path searches to refine solvent choice (e.g., DMF vs. THF) and catalyst systems .

- DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal parameters via response surface methodology .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Orthogonal assay validation : Cross-check results using distinct methodologies (e.g., SPR vs. MST for binding affinity) .

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives from rapid metabolism .

- Structural analogs comparison : Test derivatives (e.g., replacing 2-fluorobenzyl with 3-fluorobenzyl) to isolate electronic/steric effects on activity .

Q. What strategies are employed to elucidate the mechanism of action (MoA) in neurological or anticancer contexts?

- Proteomics/transcriptomics : CRISPR-Cas9 gene knockout screens or SILAC-based proteomics identify downstream pathways affected by the compound .

- Molecular docking : Simulate interactions with suspected targets (e.g., HDACs or PARP enzymes) using crystal structures from the PDB .

- In vivo pharmacokinetics : Track compound distribution and target engagement in rodent models via LC-MS/MS .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

- Core modifications : Systematically alter the tetrahydrothiophene dioxide (e.g., sulfone vs. sulfoxide) or fluorobenzyl group (e.g., meta- vs. para-fluoro substitution) .

- Bioisosteric replacements : Substitute phenoxyacetamide with thioacetamide to assess electronic effects on binding .

- 3D-QSAR modeling : Generate CoMFA/CoMSIA models to predict activity cliffs and guide synthesis .

Q. What methodologies are used to assess in vivo efficacy and toxicity?

- Rodent xenograft models : Evaluate antitumor efficacy (e.g., tumor volume reduction) in immunocompromised mice .

- ADMET profiling : Measure absorption (Caco-2 permeability), hepatotoxicity (ALT/AST levels), and cardiotoxicity (hERG inhibition) .

- Toxicogenomics : RNA-seq identifies off-target gene expression changes in critical organs (liver, kidney) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.